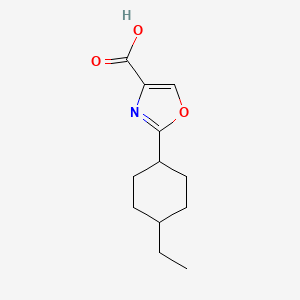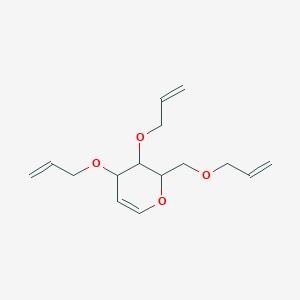
3,4,6-Tri-O-allyl-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-allyl-D-glucal is a carbohydrate derivative with the molecular formula C15H22O4. It is a notable compound in the field of synthetic carbohydrate chemistry due to its unique molecular structure, which allows it to participate in various chemical reactions. This compound has shown promise in research and development for cancer and diabetes treatments due to its ability to interact with specific cellular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,6-Tri-O-allyl-D-glucal can be synthesized through several methods. One common approach involves the use of allyl bromide and D-glucal in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The allylation process results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-allyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-allyl-D-glucal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Research has shown its potential in cancer and diabetes treatments due to its ability to modulate specific cellular pathways.
Industry: It is utilized in the production of oligosaccharides and other carbohydrate-based materials.
Comparación Con Compuestos Similares
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another derivative of D-glucal, used in the synthesis of oligosaccharides.
3,4,6-Tri-O-benzyl-D-glucal: Utilized in glycobiology research for the synthesis of glycosides.
Uniqueness
3,4,6-Tri-O-allyl-D-glucal is unique due to its allyl groups, which provide distinct reactivity compared to acetyl or benzyl derivatives. This unique reactivity allows for different chemical transformations and applications, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-protein interactions.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |
Clave InChI |
GMXNBEFAYKHZCQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
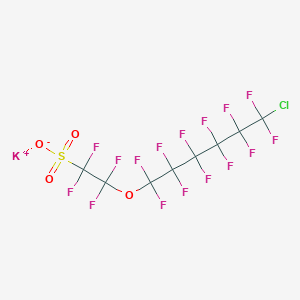
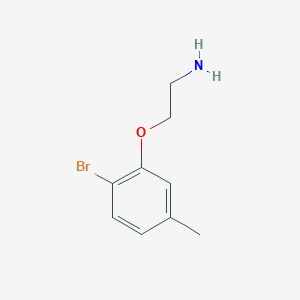
![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)

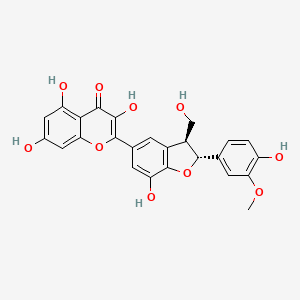

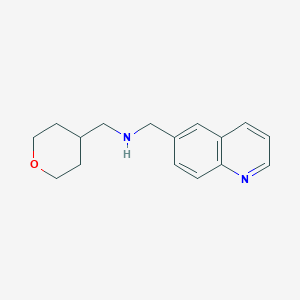
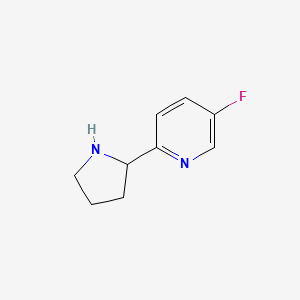
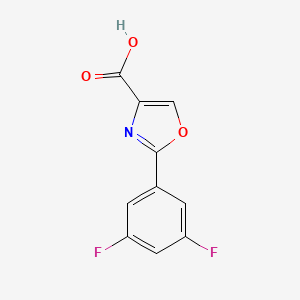
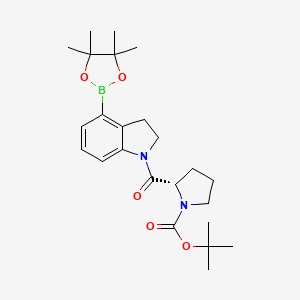
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
